2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Physicochemical profiling Lipophilicity Lead optimization

This 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (CAS 922904-39-0) is a structurally differentiated sulfonylacetamide featuring a dual 4-methoxyphenyl substitution absent from common patented analogues. Unlike pyrimidinylthio acetamides such as T16Ainh-A01 (IC50 ~1 µM TMEM16A inhibitor), its methoxyphenylsulfonyl pharmacophore is predicted to lack TMEM16A engagement, making it a critical negative control for ion channel deconvolution. Quantified TPSA (+20–25 Ų) and XLogP3-AA (–0.2 to –0.5 log units) shifts relative to des-methoxy and p-tolyl analogs provide a measurable gradient for structure-property relationship (SPR) analysis. Purchase this compound to anchor SAR campaigns seeking to correlate incremental thiazole 4-substitution with assay performance, avoiding uncontrolled variability introduced by generic sulfonylacetamide building blocks.

Molecular Formula C19H18N2O5S2
Molecular Weight 418.48
CAS No. 922904-39-0
Cat. No. B2757282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
CAS922904-39-0
Molecular FormulaC19H18N2O5S2
Molecular Weight418.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O5S2/c1-25-14-5-3-13(4-6-14)17-11-27-19(20-17)21-18(22)12-28(23,24)16-9-7-15(26-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,21,22)
InChIKeyIEXPQSCFSANIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (CAS 922904-39-0): Chemical Classification, Physicochemical Profile, and Research-Grade Procurement Baseline


2-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (CAS 922904-39-0) is a synthetic sulfonylacetamide derivative characterized by a central acetamide linker bridging a 4-methoxyphenylsulfonyl moiety to a 4-(4-methoxyphenyl)thiazol-2-yl group [1]. The compound has a molecular weight of 418.5 g/mol, a calculated XLogP3-AA of 3.6, a topological polar surface area (TPSA) of 131 Ų, and 7 hydrogen bond acceptor sites, indicating moderate lipophilicity balanced by a significant hydrogen-bonding capacity [1]. It is primarily offered by specialty chemical suppliers as a research-grade building block or screening compound, typically at purities ≥95% [1]. Unlike more extensively characterized thiazole-containing chemical probes such as T16Ainh-A01 (a potent TMEM16A inhibitor with an IC50 of ~1 µM) , peer-reviewed pharmacological data for this specific compound remain extremely limited, and its differentiation must currently be built upon structural and physicochemical comparisons rather than established biological target engagement.

Procurement Risk Analysis: Why 2-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide Cannot Be Generically Substituted by Close Analogs


Within the sulfonyl-thiazole-acetamide chemical space, minor structural modifications at the thiazole 4-position or the sulfonyl aryl ring produce profound differences in calculated molecular descriptors that directly influence compound handling, assay behavior, and potential target interactions [1]. Generic substitution with a des-methoxy analog (e.g., replacing the 4-methoxyphenyl on the thiazole with a phenyl or p-tolyl group) alters XLogP3-AA by approximately 0.3–0.5 log units and modifies TPSA, changes that can shift solubility, membrane permeability, and non-specific binding profiles in biological assays even in the absence of potency data [1]. Furthermore, analogs with a pyrimidinylthio acetamide side chain instead of the methoxyphenylsulfonyl group – such as T16Ainh-A01 – engage entirely different biological targets (TMEM16A inhibition, IC50 ~1 µM), demonstrating that the sulfonyl pharmacophore is not a generic interchangeable module but a structural determinant with distinct functional consequences . Consequently, procurement decisions that treat this compound as a commodity sulfonylacetamide building block risk introducing uncontrolled variability into SAR campaigns or screening cascades.

Quantitative Differentiators for 2-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (CAS 922904-39-0) Versus Closest Analogs


Increased Hydrogen-Bond Acceptor Count and Higher Topological Polar Surface Area Relative to Des-Methoxy and p-Tolyl Analogs

The target compound contains a 4-methoxyphenyl substituent on both the sulfonyl and thiazole rings, yielding 7 hydrogen bond acceptor sites and a TPSA of 131 Ų [1]. In contrast, the des-methoxy analog 2-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide carries only 6 hydrogen bond acceptors and a TPSA of approximately 111 Ų, while the p-tolyl analog (CAS 922976-88-3) has a comparable TPSA of approximately 106 Ų [2][3]. The quantified increase of 20–25 Ų in TPSA and one additional hydrogen bond acceptor site represents a meaningful structural differentiation that can modulate aqueous solubility and passive membrane permeability in cell-based assays.

Physicochemical profiling Lipophilicity Lead optimization

Modulated XLogP3-AA Lipophilicity Versus Phenyl and p-Tolyl Thiazole Congeners

The calculated XLogP3-AA for the target compound is 3.6 [1]. The des-methoxy phenylthiazole analog yields an XLogP3-AA of approximately 3.8, while the p-tolyl analog shows a higher value of approximately 4.1 [2][3]. The 0.2–0.5 log unit reduction in lipophilicity for the target compound indicates a subtle but potentially significant shift in partitioning behavior, which may reduce non-specific protein binding and phospholipidosis risk in cell-based assays compared to more lipophilic congeners.

Lipophilicity ADME prediction Physicochemical profiling

Distinct Pharmacophoric Architecture: Methoxyphenylsulfonyl vs. Pyrimidinylthio Side Chain in Thiazole-Acetamide Probes

The target compound incorporates a methoxyphenylsulfonyl acetamide pharmacophore, which differs fundamentally from the pyrimidinylthio acetamide side chain found in the structurally related TMEM16A inhibitor T16Ainh-A01 . T16Ainh-A01 inhibits TMEM16A-mediated chloride currents with an IC50 of ~1 µM , a biological activity directly attributable to its aminophenylthiazole-pyrimidinylthio architecture. The methoxyphenylsulfonyl group of CAS 922904-39-0 lacks the pyrimidine ring and thioether linkage essential for TMEM16A engagement, and no equivalent IC50 data exist for the target compound against TMEM16A or any other defined target. This structural divergence implies that the two compounds are not functionally interchangeable and that CAS 922904-39-0 is expected to have a distinct, as-yet-unreported biological profile.

Chemical probe selection Pharmacophore comparison Target selectivity

Patent-Class Evidence for Sulfonamide-Thiazole Anticancer Scaffolds, with Uncharacterized Status of CAS 922904-39-0

US Patent US20180215723A1 discloses a broad series of substituted hydrophobic benzene sulfonamide thiazole compounds for treating cancer, demonstrating that the sulfonamide-thiazole-acetamide framework can yield compounds with antiproliferative activity [1]. However, CAS 922904-39-0 is not explicitly exemplified or claimed in this patent. While the patent establishes class-level precedent for anticancer screening of sulfonamide-thiazole hybrids, the target compound's specific substitution pattern (dual 4-methoxyphenyl groups) is structurally distinct from the exemplified alkyl-, alkenyl-, and alkynyl-substituted analogs. No quantitative cytotoxicity, target inhibition, or in vivo efficacy data for CAS 922904-39-0 have been reported in this or any other patent or primary research publication as of the current evidence cutoff.

Anticancer screening Sulfonamide pharmacophore Lead discovery

Procurement-Driven Application Scenarios for 2-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (CAS 922904-39-0)


Structure-Activity Relationship (SAR) Exploration of Sulfonylacetamide-Thiazole Series Around Physicochemical Parameter Modulation

Based on the computed properties (XLogP3-AA = 3.6, TPSA = 131 Ų, 7 HBA) [1], this compound is well-suited as a reference point in SAR campaigns that systematically vary thiazole 4-substitution (e.g., phenyl, p-tolyl, 4-methoxyphenyl) to correlate incremental changes in lipophilicity and polar surface area with assay performance. The quantified TPSA difference of +20–25 Ų and XLogP3-AA reduction of 0.2–0.5 units relative to des-methoxy and p-tolyl analogs [2] provide a measurable gradient for structure-property relationship (SPR) analysis.

Chemical Probe Selectivity Profiling Against TMEM16A and Related Ion Channels

Given the established TMEM16A inhibitory activity of T16Ainh-A01 (IC50 ~1 µM) , CAS 922904-39-0 can serve as a structurally matched negative control or selectivity probe in ion channel panels. Its methoxyphenylsulfonyl pharmacophore is predicted to lack TMEM16A engagement, enabling researchers to deconvolute sulfonyl-specific effects from pyrimidinylthio-driven channel inhibition.

Medicinal Chemistry Diversification of Sulfonamide-Thiazole Anticancer Scaffolds

US Patent US20180215723A1 provides a framework for exploring sulfonamide-thiazole hybrids as antiproliferative agents [1]. CAS 922904-39-0, with a dual 4-methoxyphenyl substitution pattern absent from the patented exemplifications, represents a synthetically accessible diversification point for generating novel analogs in oncology-focused medicinal chemistry programs. Internal cytotoxicity screening is required to establish potency, as no external data differentiate this compound from other patented analogs.

Quote Request

Request a Quote for 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.